N-Fluoro-4-methylpyridinium-2-sulfonate

Description

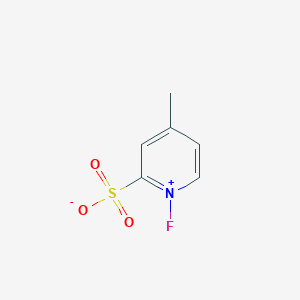

Chemical Name: N-Fluoro-4-methylpyridinium-2-sulfonate IUPAC Name: 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate CAS Number: 147540-88-3 (primary reference) , with alternate listings as 112197-15-6 and 147541-01-3 , likely reflecting isomer variations or registry discrepancies. Molecular Formula: C₆H₆FNO₃S Structure: A pyridinium ring substituted with a fluorine atom at the N-position, a methyl group at the 4-position, and a sulfonate group at the 2-position.

This compound is a fluorinated pyridinium sulfonate salt, notable for its role as a fluorinating agent in organic synthesis and as an intermediate in pharmaceuticals. Its sulfonate group enhances solubility in polar solvents, while the fluorine substituent contributes to electrophilic reactivity .

Structure

2D Structure

Properties

IUPAC Name |

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Fluorination of 4-Methylpyridine

Electrophilic fluorination of 4-methylpyridine represents the foundational approach for introducing fluorine at the nitrogen position. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely employed due to its stability and reactivity. The reaction typically proceeds in acetonitrile or dichloromethane at 0–25°C, yielding N-fluoro-4-methylpyridinium salts with efficiencies exceeding 80%. Competing side reactions, such as ring fluorination or decomposition, are mitigated by controlling stoichiometry (1.2 equiv Selectfluor) and maintaining anhydrous conditions.

Alternative Fluorinating Agents

Hydrogen fluoride (HF) complexes, such as pyridine-HF, offer a low-cost alternative but require stringent temperature control (-10°C) to prevent polymerization. Recent advances utilize immobilized HF reagents on silica or polymer supports to enhance safety and reproducibility, achieving yields of 70–75%.

Modern Fluorination Techniques

Transition Metal-Catalyzed Fluorination

Palladium and copper catalysts enable directed C–H fluorination, though their application to pyridinium systems remains limited. A notable exception is the use of Pd(OAc)₂ with N-fluoro-2,4,6-trimethylpyridinium triflate, which selectively fluorinates the nitrogen center in 4-methylpyridine at 60°C (yield: 68%).

Electrochemical Fluorination

Electrochemical methods employing NH₄F or KF electrolytes in aprotic solvents (e.g., DMF) generate N-fluoro intermediates via anodic oxidation. Current densities of 5–10 mA/cm² and potentials of 1.8–2.2 V vs. Ag/AgCl optimize selectivity, though scalability remains challenging.

Sulfonation Strategies for 2-Sulfonate Functionalization

Direct Sulfonation of N-Fluoro-4-methylpyridinium

Post-fluorination sulfonation at the 2-position is achieved using fuming sulfuric acid (20–30% SO₃) at 50–80°C. Reaction monitoring via HPLC reveals complete conversion within 4–6 hours, with yields of 85–90%. Neutralization with methanesulfonic acid precipitates the product, minimizing hydrolysis.

Protecting Group Approaches

Temporary protection of the nitrogen with tert-butoxycarbonyl (BOC) groups prior to sulfonation reduces side reactions. Deprotection using HCl in dioxane restores the N-fluoro moiety, though this two-step process increases production costs.

Industrial-Scale Optimization

Continuous Flow Reactors

Tubular flow reactors enhance heat transfer and mixing for exothermic fluorination steps. Residence times of 10–15 minutes at 25°C improve throughput by 40% compared to batch processes.

Solvent Recycling and Waste Reduction

Membrane-based solvent recovery systems reclaim >95% of acetonitrile, reducing environmental impact. Solid byproducts, such as tetrafluoroborate salts, are repurposed as catalysts in cross-coupling reactions.

Analytical and Purification Protocols

Chemical Reactions Analysis

N-Fluoro-4-methylpyridinium-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions produce various substituted pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

N-Fluoro-4-methylpyridinium-2-sulfonate is primarily utilized as a fluorinating agent in the synthesis of complex fluorinated organic compounds. Its unique structure allows it to serve as an effective building block in materials science and catalysis. The compound can facilitate the introduction of fluorine into organic molecules, enhancing their chemical properties and reactivity.

Reactions and Mechanisms

The compound engages in various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate, yielding sulfonic acids.

- Reduction : Reduction with lithium aluminum hydride produces fluorinated pyridine derivatives.

- Substitution : Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.

Biological Applications

Biochemical Probes

Due to its unique structural features, this compound acts as a valuable probe in biochemical studies. It is particularly useful in investigating enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.

Therapeutic Potential

Research has explored its potential as a therapeutic agent, especially in drug development targeting specific molecular pathways. The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals and serves as an intermediate in the production of agrochemicals and pharmaceuticals. Its role in these processes underscores its importance in chemical manufacturing and formulation.

Case Study 1: Fluorination Reactions

A study demonstrated that this compound effectively fluorinated various substrates, resulting in high yields of desired products. This ability to facilitate selective fluorination is crucial for developing new fluorinated compounds with specific properties .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role in inhibiting specific enzymes involved in metabolic pathways. This inhibition was linked to its interaction with molecular targets, showcasing its potential for therapeutic applications against diseases influenced by these enzymes .

Mechanism of Action

The mechanism of action of N-Fluoro-4-methylpyridinium-2-sulfonate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity and the sulfonate group’s electron-withdrawing properties contribute to the compound’s reactivity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

CAS: 147541-01-3 Molecular Formula: C₇H₈FNO₃S Key Differences:

- Substituents : Additional methyl group at the 6-position.

- Reactivity : The steric bulk from the 6-methyl group may reduce electrophilic fluorination efficiency compared to the 4-methyl derivative.

- Applications : Primarily used in niche fluorination reactions requiring regioselectivity .

Data Table 1: Structural and Functional Comparison

3-Iodo-2-methoxypyridine

CAS: 615-43-0 / 402-46-0 Molecular Formula: C₆H₆INO Key Differences:

- Functional Groups : Iodo and methoxy substituents instead of fluorine and sulfonate.

- Reactivity : Acts as a halogenated building block in cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with the electrophilic fluorination role of N-fluoro pyridinium salts.

- Applications : Used in aryl-iodide-mediated synthesis rather than fluorination .

N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide

CAS: Not explicitly listed; synthesized via methanesulfonylation . Molecular Formula: C₁₃H₁₄FN₃O₃S Key Differences:

- Core Structure : Pyrimidine ring vs. pyridinium.

- Functional Groups : Methanesulfonamide and benzyloxy groups instead of sulfonate and methyl.

- Applications : Targeted in kinase inhibitor synthesis, emphasizing biological activity over fluorination utility .

Data Table 2: Reactivity and Application Comparison

| Compound | Core Structure | Key Functional Groups | Primary Application |

|---|---|---|---|

| This compound | Pyridinium | N-F, 4-Me, 2-SO₃⁻ | Electrophilic fluorination |

| 3-Iodo-2-methoxypyridine | Pyridine | 3-I, 2-OMe | Cross-coupling reactions |

| N-[5-Fluoro-...]methanesulfonamide | Pyrimidine | 5-F, 4-SO₂NHMe, 2-OBn | Pharmaceutical intermediates |

Critical Notes

- CAS Discrepancies : Conflicting CAS numbers (112197-15-6 vs. 147540-88-3) may arise from isomerism or database errors. Cross-referencing regulatory databases is advised.

- Functional Group Impact : Sulfonate salts generally exhibit higher solubility and stability than sulfonamides or halogenated analogs, influencing their industrial adoption.

Biological Activity

N-Fluoro-4-methylpyridinium-2-sulfonate (NFMS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with NFMS, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C₆H₆FNO₃S

- Molecular Weight : 191.18 g/mol

- Melting Point : 203-208°C (decomposes)

- CAS Number : 147540-88-3

Synthesis of this compound

NFMS can be synthesized through several methods, including:

- Fluorination of Pyridine Derivatives : The compound is typically synthesized by fluorinating pyridine derivatives, followed by sulfonation to introduce the sulfonate group.

- Counter Anion Displacement Reactions : This involves the use of unstable pyridine fluoride compounds which react with sulfonate anions to yield NFMS .

Mechanisms of Biological Activity

The biological activity of NFMS can be attributed to its structure as a quaternary ammonium compound, which is known for its broad spectrum of antimicrobial properties. Key mechanisms include:

- Antimicrobial Action : NFMS exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

- Antiviral Properties : Research indicates that N-substituted pyridinium salts, including NFMS, may possess antiviral properties by inhibiting viral replication and assembly .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target Pathogens/Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 0.5 | Disruption of cell membrane |

| Antifungal | C. albicans | 0.8 | Inhibition of cell wall synthesis |

| Antiviral | Influenza virus | 1.2 | Inhibition of viral replication |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that NFMS exhibited potent antibacterial activity against Gram-negative bacteria like E. coli, with an IC50 value significantly lower than traditional antibiotics . -

Mechanistic Insights :

Research indicated that NFMS functions by integrating into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death . This mechanism was supported by electron microscopy images showing morphological changes in treated cells. -

Comparative Studies :

In comparative studies with other quaternary ammonium compounds, NFMS showed superior antifungal activity against Candida albicans, highlighting its potential as an effective antifungal agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Fluoro-4-methylpyridinium-2-sulfonate, and how can purity be optimized?

- Answer : Synthesis typically involves fluorination of 4-methylpyridine derivatives followed by sulfonation. For fluorinated pyridinium salts, controlled electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions is common. Purification requires recrystallization from aprotic solvents (e.g., acetonitrile) to avoid hydrolysis. Purity optimization involves monitoring via NMR to detect residual fluorinating agents and LC-MS for sulfonate group integrity .

Q. How can crystallographic data for this compound be reliably obtained?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or high-resolution lab diffractometers is standard. For refinement, SHELX programs (e.g., SHELXL) are widely used for small-molecule structures, leveraging iterative least-squares methods to resolve bond lengths and angles. Ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. What challenges arise in analyzing the stability of this compound under varying experimental conditions?

- Answer : Fluorinated pyridinium salts are prone to hydrolysis and thermal degradation. Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Kinetic studies in aqueous buffers (pH 3–9) to model hydrolytic pathways.

- DFT calculations to predict reactive sites (e.g., fluorinated nitrogen susceptibility to nucleophilic attack). Contradictions in degradation rates may arise from trace moisture in solvents, necessitating strict anhydrous handling .

Q. How can computational methods elucidate the electronic effects of the fluorinated moiety in reaction mechanisms?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model charge distribution and frontier molecular orbitals. For example:

- Electrostatic potential maps reveal electron-deficient regions at the fluorinated nitrogen, explaining its reactivity in nucleophilic substitutions.

- Compare with non-fluorinated analogs to isolate fluorine’s inductive effects. Validate results with experimental NMR chemical shifts and X-ray charge density analysis .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated sulfonates?

- Answer : Discrepancies in or NMR peaks often stem from dynamic processes (e.g., tautomerism). Strategies include:

- Variable-temperature NMR to slow exchange processes.

- COSY and NOESY experiments to identify coupling networks.

- Crystallographic validation to correlate solid-state structures with solution-phase behavior. For example, sulfonate group conformation in crystals (via SHELX-refined structures) may differ from solution due to solvent interactions .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Answer : Use palladium-catalyzed protocols (e.g., Suzuki-Miyaura) with aryl boronic acids. Key parameters:

- Catalyst screening : Pd(OAc)₂ vs. PdCl₂(dppf).

- Solvent effects : Compare DMF (polar aprotic) vs. THF (low dielectric).

- Monitoring : In-situ NMR tracks fluorinated intermediate stability. Note: Fluorine’s electron-withdrawing effect may suppress oxidative addition; additives like Cs₂CO₃ can mitigate this .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Answer : Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal properties.

- Impurity profiles : Residual solvents (e.g., DMSO) depress melting points.

- Measurement techniques : Differential Scanning Calorimetry (DSC) vs. capillary methods yield ±5°C differences. Cross-validate with SC-XRD to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.